molecular formula C8H12N2O2 B11435943 5-methyl-N-propyl-3-isoxazolecarboxamide CAS No. 27144-55-4

5-methyl-N-propyl-3-isoxazolecarboxamide

Cat. No.: B11435943
CAS No.: 27144-55-4
M. Wt: 168.19 g/mol
InChI Key: WXBPTLSYPVVNFU-UHFFFAOYSA-N
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Description

5-methyl-N-propyl-3-isoxazolecarboxamide (CAS 27144-55-4) is an organic compound with the molecular formula C 8 H 12 N 2 O 2 and a molecular weight of 168.19 g/mol. Its structure features an isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, which is a key pharmacophore in many biologically active molecules . Isoxazole derivatives are a prominent area of investigation in medicinal chemistry due to their wide spectrum of pharmacological activities. Scientific literature has reported on various isoxazole-carboxamide hybrids and analogs for their potential as anticancer , immunosuppressive , and anticonvulsant agents . While research is ongoing, specific derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, suggesting a potential mechanism for immunomodulatory activity . Other studies highlight that certain phenyl-isoxazole-carboxamide derivatives exhibit potent antiproliferative effects against a range of cancer cell lines, including melanoma, colon adenocarcinoma, and hepatocellular carcinoma . The structural similarity of some isoxazoles to known agonists also makes them compounds of interest for neurological research . This product is provided for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

27144-55-4

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-methyl-N-propyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C8H12N2O2/c1-3-4-9-8(11)7-5-6(2)12-10-7/h5H,3-4H2,1-2H3,(H,9,11)

InChI Key

WXBPTLSYPVVNFU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NOC(=C1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with dimethyl oxalate and acetone undergoing Claisen condensation under basic conditions (sodium methoxide in methanol). This step forms methyl acetylacetonate, which subsequently reacts with hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate) to yield 5-methyl-3-isoxazolecarboxylate. The final ammonolysis step introduces liquid ammonia to replace the ester group with a carboxamide, forming the target compound.

Key advantages include:

  • Reduced production costs : Dimethyl oxalate and acetone are inexpensive and widely available.

  • High yield : The absence of intermediate isolation minimizes product loss, achieving yields exceeding 75%.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature-5°C to 60°C (Step 1)Lower temperatures favor Claisen condensation; higher temperatures accelerate cyclization.
Molar Ratio (Oxalate:Acetone:NH₂OH:Base)1:1.5:1.5:2Excess acetone and hydroxylamine drive cyclization completion.
SolventMethanol or ethanolPolar solvents enhance intermediate solubility.

The ammonolysis step requires precise control at 0–50°C for 1–10 hours, with liquid ammonia in a 3:1 molar ratio relative to dimethyl oxalate.

Alternative Synthetic Routes and Modifications

While the one-pot method dominates industrial production, alternative approaches have been explored to address specific challenges.

Hydroxylamine-Mediated Cyclization

A variant replaces hydroxylamine salts with aqueous hydroxylamine, though this increases hydrolysis risk and necessitates pH adjustments. For example, maintaining a pH of 8–9 during cyclization minimizes byproduct formation.

Propylamine Substitution Strategies

Introducing the N-propyl group can occur post-carboxamide formation. Propylamine reacts with 5-methyl-3-isoxazolecarboxylic acid in the presence of coupling agents like EDC/HOBt, achieving >80% substitution efficiency. However, this two-step process is less economical than the one-pot method.

Industrial Scalability and Process Challenges

The one-pot method’s scalability is evidenced by its adoption in large-scale Chinese pharmaceutical facilities. Key industrial considerations include:

  • Solvent Recovery : Methanol is recycled via distillation, reducing waste and costs.

  • Byproduct Management : Sodium chloride (from hydroxylamine salts) is removed via filtration, ensuring product purity.

  • Safety Protocols : Exothermic reactions during cyclization require controlled cooling to prevent thermal runaway.

Comparative Analysis of Synthesis Methods

The following table contrasts the one-pot method with alternative approaches:

MethodYield (%)Cost (Relative)Key AdvantageLimitation
One-Pot75–85LowNo intermediate isolationRequires precise temp control
Post-Substitution60–70ModerateFlexible N-alkylationAdditional purification steps
Aqueous Hydroxylamine65–75LowAvoids salt byproductsLower yield due to hydrolysis

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-propyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions where different substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens and alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring.

Scientific Research Applications

5-methyl-N-propyl-3-isoxazolecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-propyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between 5-methyl-N-propyl-3-isoxazolecarboxamide and related compounds from the evidence:

Compound Name Substituents at 3-Position Substituents at 5-Position Molecular Weight Notable Features Reference ID
This compound (Target) Propylamide Methyl Not provided Simple alkylamide, moderate lipophilicity N/A
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Thiazole-2-ylamide (heterocyclic) Methyl Not provided Enhanced polarity due to thiazole ring
5-Methyl-N-(2-methyl-6-isopropylphenyl)-3-isoxazolecarboxamide Aromatic phenylamide with isopropyl and methyl Methyl 258.32 g/mol Bulky aromatic substituent, high hydrophobicity
5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide Ethylamide with morpholine and benzyloxy groups Bis(benzyloxy)-isopropyl 747.89 g/mol High molecular weight, complex solubility profile
5-Cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide Cyclopropyl with piperidine-methylthio benzyl Cyclopropyl 385.5 g/mol Enhanced metabolic stability, steric hindrance
5-Cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide Pyrazine-pyrazole-ethylamide Cyclopropyl 324.34 g/mol Electron-deficient heterocycles, potential CNS activity

Key Findings from Structural Analysis

Impact of Amide Substituents: The target compound’s propylamide group provides a balance between lipophilicity and solubility compared to bulkier analogues like the phenylamide in (MW 258.32), which likely reduces aqueous solubility due to aromatic stacking.

Role of the 5-Position Substituent: The methyl group in the target compound is a small, non-polar substituent, contrasting with the cyclopropyl group in , which enhances rigidity and metabolic stability by resisting oxidative degradation.

Biological Implications :

  • Compounds with piperidine () or morpholine () moieties may exhibit improved blood-brain barrier penetration due to tertiary amine groups, whereas the target compound’s simpler structure may favor peripheral activity.
  • The pyrazine-pyrazole system in introduces hydrogen-bonding capabilities, which could enhance binding to enzymes or receptors in neurological targets.

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